Sunvozertinib mechanism of action EGFR tyrosine kinase inhibitor
Author: Smolecule Technical Support Team. Date: February 2026
Molecular Mechanism and Signaling Pathways
Sunvozertinib is designed to address a key challenge in NSCLC: EGFR exon 20 insertion mutations (exon20ins). These mutations cause structural changes in the EGFR receptor, leading to its constant activation without the need for ligand binding. This constitutive activation drives uncontrolled tumor cell growth and survival, and traditionally confers resistance to earlier-generation EGFR TKIs [1].
The diagram below illustrates how sunvozertinib counteracts this mechanism.
By inhibiting these critical pathways, sunvozertinib reduces tumor growth, increases programmed cell death (apoptosis), and controls cancer progression [1].
Efficacy and Clinical Data
The U.S. Food and Drug Administration (FDA) granted accelerated approval to sunvozertinib in July 2025 for adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations, as detected by an FDA-approved test, whose disease has progressed on or after platinum-based chemotherapy [2][3][4].
This approval was primarily based on the multinational, open-label WU-KONG1B (NCT03974022) pivotal trial [2][4]. The key efficacy data from this study is summarized below.
Beyond its approved use, sunvozertinib has shown promising activity in a broader population of patients with EGFR TKI-resistant NSCLC harboring various EGFR mutations (including sensitizing mutations and T790M). A pooled analysis of earlier-phase studies showed an ORR of 27.5% and a median progression-free survival (PFS) of 6.0 months in a heavily pre-treated population (90% had received ≥3 prior lines of therapy). Notably, the response was significantly higher (ORR: 55.6%) in patients with EGFR sensitizing and T790M double mutations [6][7].
Experimental & Biomarker Insights
Research into biomarkers and resistance mechanisms is critical for drug development. Key findings from biomarker studies on sunvozertinib include:
ctDNA as a Predictive Biomarker: Patients with positive EGFR exon20ins in circulating tumor DNA (ctDNA) at baseline had more advanced disease characteristics and a lower ORR (45.8%) compared to those with negative status (68.0%) [8].
Early Pharmacodynamic Effects: Sunvozertinib can rapidly clear EGFR exon20ins mutations from plasma. Droplet digital PCR analysis showed that 85.7% of patients had a decrease in mutant allele frequency, with the earliest clearance observed just one week after treatment initiation [8].
Resistance Mechanisms: Acquired resistance to sunvozertinib can occur through both EGFR-dependent and independent mechanisms. The acquired EGFR C797S mutation has been identified as a potential on-target resistance mechanism [8].
Experimental Protocols for Key Assays
For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies from the cited studies.
Efficacy Assessment (RECIST v1.1): In the clinical trials, tumor imaging (CT or MRI) was performed at baseline and then every 6 weeks for the first 48 weeks, followed by every 12 weeks thereafter. Tumor response was evaluated by a Blinded Independent Review Committee (BIRC) according to RECIST v1.1 criteria to determine Objective Response Rate (ORR) and Duration of Response (DOR) [7].
Genetic Biomarker Profiling (NGS on ctDNA): Plasma samples were collected in cell-free DNA BCT tubes. Circulating tumor DNA (ctDNA) was extracted and analyzed using next-generation sequencing (NGS) panels. For the WU-KONG6 study, the AmoyDx ThinkDr panel was used. A patient was considered positive for an EGFR mutation if the variant allele frequency (VAF) was ≥0.2% [8].
Treatment Protocol (WU-KONG1B): In the pivotal trial, patients received sunvozertinib orally at 200 mg or 300 mg once daily with food until disease progression or unacceptable toxicity. Dose modifications (interruption or reduction) were allowed for the management of adverse events [5][4].
Safety and Tolerability
The safety profile of sunvozertinib is consistent with that of an EGFR TKI, but with a potentially more favorable therapeutic window due to its selectivity for mutant EGFR [6][5].
Common TRAEs: The most common grade 3 or higher treatment-related adverse events (TRAEs) reported were diarrhea, increased creatine phosphokinase, and anemia[5][4].
Dose Dependency: The 300 mg dose was associated with a higher incidence of grade ≥3 TRAEs (58.6%) compared to the 200 mg dose (40.7%). Consequently, the 200 mg dose was determined to have a more favorable safety profile while maintaining efficacy and was selected for the initial FDA approval [5].
Warnings and Precautions: The prescribing information includes warnings for interstitial lung disease (ILD)/pneumonitis, gastrointestinal adverse reactions, dermatologic adverse reactions, ocular toxicity, and embryo-fetal toxicity [2][4].
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.